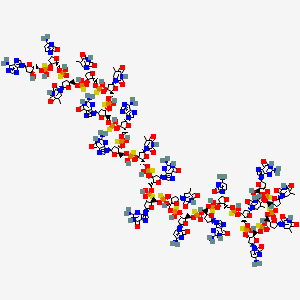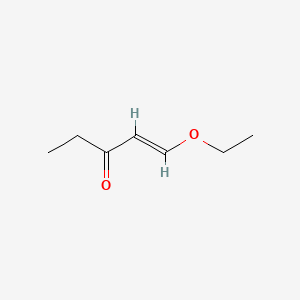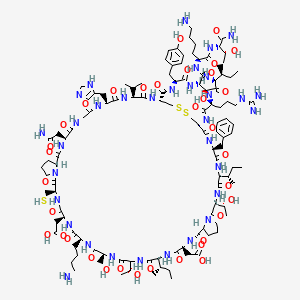
Norarmepavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norarmepavine is a naturally occurring benzylisoquinoline alkaloid. It is derived from the plant species Nelumbo lutea and is known for its significant pharmacological properties. The compound has a molecular formula of C18H21NO3 and a molecular weight of 299.36 g/mol. This compound is a white crystalline powder that is soluble in acids and bases but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Norarmepavine can be achieved through the chemical modification of armepavine. One common method involves the use of the Bischler-Napieralski reaction, where the phenolic hydroxyl group is protected using a benzyl group. The synthesis process includes the following steps :
- Protection of the phenolic hydroxyl group with a benzyl group.
- Formation of the tetrahydroisoquinoline ring system.
- Removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of the compound using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Norarmepavine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, often using reagents like halogens or alkylating agents.
Major Products:
- Oxidation of this compound can produce carbon-carbon and carbon-oxygen dimers.
- Reduction reactions yield reduced forms of the compound with altered functional groups.
- Substitution reactions result in various substituted derivatives of this compound .
Applications De Recherche Scientifique
Norarmepavine has been extensively studied for its pharmacological effects, particularly in the field of cardiovascular research. It has been shown to exhibit hypotensive and bradycardic properties, making it a potential candidate for the treatment of cardiovascular diseases . Additionally, this compound has been investigated for its calcium antagonist-like effects, which could be useful in modulating calcium entry and intracellular release in cells .
In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of other benzylisoquinoline alkaloids. Its unique structure and reactivity make it a useful compound for studying various chemical reactions and mechanisms .
Mécanisme D'action
Norarmepavine exerts its effects primarily through its interaction with calcium channels. It acts as a calcium antagonist, modulating calcium entry and intracellular release in cells. This mechanism is responsible for its hypotensive and bradycardic effects, as it reduces the contractility and heart rate by decreasing calcium influx into cardiac cells . The compound also affects the calcium sensitivity of the cell contractile machinery, further contributing to its cardiovascular effects .
Comparaison Avec Des Composés Similaires
Coclaurine: Exhibits similar cardiovascular effects but with lower efficacy compared to Norarmepavine.
Norcoclaurine: Also affects calcium channels but has a different mechanism of action compared to this compound.
Uniqueness of this compound: this compound’s unique combination of hypotensive, bradycardic, and calcium antagonist-like effects sets it apart from other similar compounds. Its higher efficacy in modulating calcium channels makes it a more potent candidate for cardiovascular research and potential therapeutic applications .
Propriétés
Numéro CAS |
3195-01-5 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.355 |
Nom IUPAC |
4-[[(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20O3/c1-20-17-10-14-6-5-13(16(14)11-18(17)21-2)9-12-3-7-15(19)8-4-12/h3-4,7-8,10-11,13,19H,5-6,9H2,1-2H3/t13-/m1/s1 |
Clé InChI |
XFNBAZARFRWXTP-CYBMUJFWSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)CC3=CC=C(C=C3)O)OC |
Apparence |
Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)
![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)

